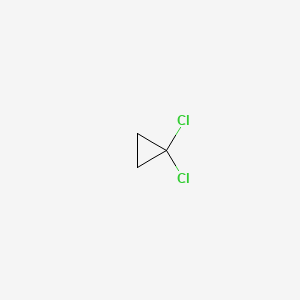

1,1-Dichlorocyclopropane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichlorocyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2/c4-3(5)1-2-3/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJYQXPULRLGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883794 | |

| Record name | Cyclopropane, 1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088-35-9, 93174-83-5 | |

| Record name | 1,1-Dichlorocyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2088-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropane, 1,1-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002088359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropane, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093174835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropane, 1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropane, 1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichlorocyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1-Dichlorocyclopropane: Mechanism and Methodology

Abstract

This technical guide provides a comprehensive exploration of the synthesis of 1,1-dichlorocyclopropane, a valuable and versatile intermediate in modern organic synthesis.[1] Primarily tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles governing the formation of the dichlorocyclopropane moiety, with a particular focus on the widely employed method of dichlorocarbene generation via phase-transfer catalysis. We will dissect the underlying causality of experimental choices, present a robust and validated protocol, and offer insights into the practical application of this chemistry. The content is grounded in authoritative scientific literature to ensure technical accuracy and reliability.

Introduction: The Synthetic Utility of 1,1-Dichlorocyclopropanes

gem-Dihalocyclopropanes, and specifically this compound, are strained cyclic systems that exhibit remarkable kinetic stability. This unique combination of properties makes them powerful precursors for a diverse array of molecular architectures.[1] Their synthetic utility stems from their ability to undergo a variety of transformations, leading to the formation of valuable compounds such as cyclopropenes, allenes, and ring-opened products.[2][3] These subsequent transformations have established 1,1-dichlorocyclopropanes as key building blocks in the synthesis of natural products, alkaloids, and other biologically active molecules.[1][4] The primary and most efficient route to these compounds is the [1+2] cycloaddition of dichlorocarbene to an alkene.[5][6]

The Core of the Reaction: Generation and Reactivity of Dichlorocarbene

The synthesis of this compound hinges on the successful in situ generation of dichlorocarbene (:CCl₂), a highly reactive and transient intermediate.[7][8] Although this species cannot be isolated, its generation from stable precursors allows for its immediate reaction with an alkene to form the desired cyclopropane.[7]

The Preeminent Method: α-Elimination from Chloroform

The most common and practical method for generating dichlorocarbene involves the α-elimination of hydrogen chloride from chloroform (CHCl₃) using a strong base.[5][6][9] This reaction is typically carried out in a biphasic system, consisting of an aqueous solution of a strong base (e.g., sodium hydroxide) and an organic phase containing the alkene and chloroform.[10]

The mechanism proceeds through two key steps:

-

Deprotonation: A strong base, such as hydroxide, abstracts a proton from chloroform to form the trichloromethyl anion (⁻CCl₃).[5]

-

α-Elimination: The unstable trichloromethyl anion rapidly expels a chloride ion to yield dichlorocarbene.[5]

Caption: Generation of Dichlorocarbene from Chloroform.

The Role of Phase-Transfer Catalysis (PTC)

A significant challenge in the reaction between an aqueous base and an organic substrate is the mutual insolubility of the two phases, which limits the reaction rate.[11] Phase-transfer catalysis (PTC) provides an elegant solution to this problem by facilitating the transfer of the anionic reagent (hydroxide) from the aqueous phase to the organic phase.[12][13] Quaternary ammonium salts, such as benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium bromide (TBAB), are commonly employed as phase-transfer catalysts.[12]

The catalytic cycle, often referred to as the Makosza mechanism, involves the quaternary ammonium cation (Q⁺) forming a lipophilic ion pair with the hydroxide anion (Q⁺OH⁻) at the interface of the two phases.[12][14] This ion pair is soluble in the organic phase and can therefore transport the hydroxide ion to react with chloroform, initiating the dichlorocarbene generation.[10][14] This continuous transfer of the reactive anion dramatically enhances the reaction rate and efficiency.[11] The pioneering work of Mieczysław Mąkosza in this area was instrumental in developing this powerful synthetic methodology.[15][16]

Caption: The Phase-Transfer Catalysis Cycle.

Alternative Methods for Dichlorocarbene Generation

While the chloroform-base system is predominant, alternative methods for generating dichlorocarbene exist and are advantageous for substrates sensitive to strongly basic conditions.[8]

-

Thermal Decomposition of Sodium Trichloroacetate: Heating sodium trichloroacetate in an aprotic solvent like dimethoxyethane (DME) results in the loss of carbon dioxide and sodium chloride to generate dichlorocarbene under neutral, anhydrous conditions.[8][10]

-

From Carbon Tetrachloride and Magnesium: The reaction of carbon tetrachloride with magnesium, often promoted by ultrasonic irradiation, provides a route to dichlorocarbene under neutral conditions.[8][17][18]

Experimental Protocol: Synthesis of this compound from Cyclohexene

This protocol details a reliable and scalable procedure for the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (the this compound derivative of cyclohexene) using phase-transfer catalysis.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| Cyclohexene | C₆H₁₀ | 82.15 |

| Chloroform | CHCl₃ | 119.38 |

| Sodium Hydroxide | NaOH | 40.00 |

| Benzyltriethylammonium Chloride (BTEAC) | C₁₃H₂₂ClN | 227.77 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Water | H₂O | 18.02 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine cyclohexene (41.1 g, 0.5 mol), chloroform (60 g, 0.5 mol), and benzyltriethylammonium chloride (1.15 g, 0.005 mol).

-

Cooling: Cool the mixture to 0-5 °C using an ice-water bath.

-

Base Addition: With vigorous stirring, slowly add a 50% (w/w) aqueous solution of sodium hydroxide (100 mL) via the dropping funnel over a period of 1-2 hours. It is crucial to maintain the internal temperature below 10 °C during the addition.[10]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir vigorously for an additional 4-6 hours.

-

Work-up:

-

Quench the reaction by carefully adding 100 mL of cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield 7,7-dichlorobicyclo[4.1.0]heptane as a colorless oil.

Caption: Experimental Workflow for this compound Synthesis.

Concluding Remarks

The synthesis of this compound via the phase-transfer catalyzed reaction of chloroform and an alkene is a robust and highly efficient method that has become a cornerstone of modern organic synthesis. Its operational simplicity, cost-effectiveness, and the use of readily available reagents make it an attractive choice for both academic research and industrial applications.[10] A thorough understanding of the underlying mechanism, particularly the role of the phase-transfer catalyst, is paramount for optimizing reaction conditions and achieving high yields of the desired cyclopropanated products.

References

-

Wikipedia. Dichlorocarbene. [Link]

- Selvaraj, S., & Rajendran, I. (2012). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. Journal of the Serbian Chemical Society, 77(10), 1365-1375.

- Wang, M.-L., & Wu, H.-S. (2003). Kinetic Study of Dichlorocyclopropanation of 1,7-Octadiene under Phase-Transfer Catalysis Conditions at High Alkaline Concentration. Industrial & Engineering Chemistry Research, 42(12), 2616-2623.

-

Filo. (2025). What is a source of dichlorocarbene?. [Link]

- Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132.

-

National Institute of Standards and Technology. Cyclopropane, 1,1-dichloro-. In NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. [Link]

- Lin, S.-K., et al. (2003).

- Mąkosza, M. (2000). Professor Mieczysław Mąkosza A Tribute.

- Balakrishnan, T., & Thirumalai, D. (1986). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5-6), 785-793.

- Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132.

- Jewett, J. C., & Rawal, V. H. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of chemical research, 48(4), 1055–1063.

- Asaad, F. M., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249.

- Mąkosza, M. (1986). Catalysis in Two-Phase Systems: Phase Transfer and Related Phenomena. In Comprehensive Coordination Chemistry (Vol. 9, pp. 115-167). Pergamon.

- Mąkosza, M., & Fedoryński, M. (2011). Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features. Russian Chemical Bulletin, 60(11), 2219-2231.

- Mąkosza, M. (2010).

- Mąkosza, M. (2023). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. Molecules, 28(24), 8031.

- Palomo, C., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles.

Sources

- 1. Recent advances in the syntheses, transformations and applications of 1,1-dihalocyclopropanes. | Semantic Scholar [semanticscholar.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dichlorocarbene - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Question: What is a source of dichlorocarbene? | Filo [askfilo.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijcmas.com [ijcmas.com]

- 13. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ias.ac.in [ias.ac.in]

- 15. arkat-usa.org [arkat-usa.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Rearrangement of 1,1-Dichlorocyclopropane to 2,3-Dichloropropene

Abstract

This technical guide provides a comprehensive examination of the thermal rearrangement of 1,1-dichlorocyclopropane to the industrially significant 2,3-dichloropropene. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the underlying reaction mechanism, offers detailed experimental protocols for synthesis and purification, presents a thorough characterization of the product, and outlines essential safety precautions. The content is grounded in established scientific literature to ensure technical accuracy and practical utility.

Introduction

The thermal isomerization of gem-dihalocyclopropanes represents a fascinating and synthetically useful class of pericyclic reactions. Among these, the rearrangement of this compound to 2,3-dichloropropene is a process of significant academic and industrial interest. 2,3-Dichloropropene serves as a versatile building block in organic synthesis, finding applications in the production of polymers, agrochemicals, and pharmaceutical intermediates.[1] Understanding the intricacies of this thermal rearrangement is crucial for optimizing its yield, purity, and scalability. This guide aims to provide a holistic and in-depth perspective on this reaction, bridging theoretical concepts with practical laboratory execution.

Reaction Mechanism and Kinetics

The thermal conversion of this compound to 2,3-dichloropropene is a unimolecular, first-order gas-phase reaction.[2][3] Extensive kinetic studies have revealed that the reaction proceeds cleanly at elevated temperatures, typically in the range of 340-670°C.[2][4]

The prevailing mechanism is not a stepwise process involving a diradical intermediate, but rather a concerted intramolecular migration of a chlorine atom with simultaneous ring-opening of the cyclopropane ring.[2] This proceeds through a highly ordered transition state. The identity of the product, 2,3-dichloropropene, strongly supports this pathway, as a mechanism involving hydrogen migration is precluded.[3]

The reaction can be visualized as an electrocyclic ring-opening of the C2-C3 bond of the cyclopropane ring, coupled with a[2][5]-sigmatropic shift of a chlorine atom. While detailed computational studies specifically on the this compound transition state are not extensively published, analogies can be drawn from studies on similar vinylcyclopropane rearrangements, which also proceed through concerted pathways.[6] The transition state likely involves a partially broken C-C bond and a partially formed C-Cl bond, with the chlorine atom bridging the C1 and C3 positions of the original cyclopropane ring.

Experimental Protocols

This section provides detailed procedures for the synthesis of the starting material, this compound, and its subsequent thermal rearrangement to 2,3-dichloropropene, followed by purification.

Synthesis of this compound

This compound is conveniently prepared by the addition of dichlorocarbene (:CCl₂) to an alkene. A reliable method for generating dichlorocarbene in the laboratory is the reaction of chloroform with a strong base, often under phase-transfer catalysis conditions to facilitate the reaction between the aqueous and organic phases.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |

| Chloroform | CHCl₃ | 119.38 |

| Ethene (or suitable alkene precursor) | C₂H₄ | 28.05 |

| Sodium Hydroxide | NaOH | 40.00 |

| Benzyltriethylammonium chloride (TEBAC) | C₁₃H₂₂ClN | 227.77 |

| Dichloromethane (solvent) | CH₂Cl₂ | 84.93 |

| Water | H₂O | 18.02 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Procedure:

A detailed procedure for the synthesis of 1,1-dichlorocyclopropanes from alkenes using phase-transfer catalysis is well-established.[7][8] For the synthesis of the parent this compound, ethylene gas can be bubbled through the reaction mixture.

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of the alkene in dichloromethane is prepared.

-

A catalytic amount of a phase-transfer catalyst, such as benzyltriethylammonium chloride (TEBAC), is added.[8]

-

A concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) is added dropwise from the dropping funnel to a stirred mixture of chloroform and the alkene solution.

-

The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

-

The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the crude this compound can be purified by distillation.

Thermal Rearrangement to 2,3-Dichloropropene

The thermal rearrangement is carried out in the gas phase using a pyrolysis apparatus.

Apparatus:

A typical laboratory-scale pyrolysis setup consists of a quartz or Pyrex tube packed with an inert material (like glass beads or rings to increase surface area and ensure even heating) placed inside a tube furnace. One end of the tube is connected to a system for introducing the this compound vapor, and the other end is connected to a series of cold traps to collect the product.

Procedure:

-

The pyrolysis tube is heated to the desired temperature (e.g., 400-500°C) using the tube furnace. The temperature should be monitored and controlled accurately.

-

This compound is vaporized and carried through the hot tube by a slow stream of an inert carrier gas (e.g., nitrogen or argon). The flow rate should be adjusted to ensure an appropriate residence time in the hot zone.

-

The vapors exiting the furnace are passed through a series of cold traps (e.g., cooled with ice-water and dry ice-acetone) to condense the 2,3-dichloropropene product.

-

The collected crude product is a mixture of 2,3-dichloropropene, any unreacted this compound, and potentially minor side products.

Purification of 2,3-Dichloropropene

The crude product is purified by fractional distillation.

Procedure:

-

The contents of the cold traps are combined and allowed to warm to room temperature.

-

The crude liquid is transferred to a distillation flask equipped with a fractionating column (e.g., a Vigreux or packed column).

-

The mixture is carefully distilled at atmospheric pressure. 2,3-Dichloropropene has a boiling point of approximately 94°C.[9]

-

Fractions are collected based on their boiling points, and the purity of the fractions is monitored by gas chromatography (GC).

-

For higher purity, distillation under reduced pressure can be employed to lower the boiling point and minimize potential thermal decomposition of the product.[6][10]

Product Characterization

The identity and purity of the synthesized 2,3-dichloropropene should be confirmed using standard analytical techniques.

Quantitative Data Summary:

| Property | Value |

| Molecular Formula | C₃H₄Cl₂ |

| Molar Mass | 110.97 g/mol |

| Boiling Point | 94 °C |

| Density | 1.204 g/mL at 25 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2,3-dichloropropene is expected to show two signals. A singlet for the two protons of the chloromethyl group (CH₂Cl) and two distinct signals for the geminal vinylic protons (=CH₂), which will appear as singlets or narrow multiplets depending on the resolution.

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the three carbon atoms in different chemical environments: the carbon of the chloromethyl group, the vinylic carbon bearing the chlorine atom, and the terminal vinylic carbon.[1]

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of 2,3-dichloropropene will show a molecular ion peak (M⁺) cluster characteristic of a molecule containing two chlorine atoms (with isotopes ³⁵Cl and ³⁷Cl). The fragmentation pattern will likely involve the loss of a chlorine atom and a chloromethyl radical.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C=C stretching of the alkene and C-Cl stretching.

Safety Precautions

Both this compound and 2,3-dichloropropene are hazardous chemicals and should be handled with appropriate safety measures.

-

General Handling: All manipulations should be performed in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[1]

-

High-Temperature Reactions: The pyrolysis step involves high temperatures and requires careful setup to avoid thermal hazards.[1] The apparatus should be assembled securely, and a safety shield should be used.[2] Ensure that the system is not sealed to prevent pressure buildup.[1]

-

Flammability: 2,3-Dichloropropene is a flammable liquid.[9] Keep away from ignition sources.

-

Toxicity: Dichloropropenes are toxic and irritants. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The thermal rearrangement of this compound to 2,3-dichloropropene is a robust and well-understood reaction that provides a valuable route to a key synthetic intermediate. This guide has detailed the mechanistic underpinnings of this transformation, provided practical experimental protocols for its execution and the purification of the product, and outlined the necessary analytical and safety considerations. By integrating theoretical knowledge with practical guidance, this document aims to empower researchers to confidently and safely utilize this important reaction in their synthetic endeavors.

References

- Parry, K. A. W.; Robinson, P. J. Kinetics of the Gas-phase Thermal Isomerisation of this compound. J. Chem. Soc. B, 1968, 49-54.

- Dakang, D. The Role of 2,3-Dichloropropene in Modern Chemical Synthesis. Chemical Synthesis Insights, 2023.

- Fedoryński, M. Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chem. Rev., 2003, 103 (4), 1099–1132.

- Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc., 1971, 93 (1), 195–199.

- Grant, R. C. S.; Swinbourne, E. S. Kinetics of the reactions of cyclopropane derivatives. Part I. The gas-phase unimolecular thermal isomerisation of this compound. J. Chem. Soc. B, 1966, 620-620.

-

PubChem. 2,3-Dichloropropene. National Center for Biotechnology Information. [Link] (accessed Jan 8, 2026).

- Mąkosza, M.; Wawrzyniewicz, M. Catalytic method for preparation of dichlorocyclopropane derivatives. Tetrahedron Lett., 1969, 10 (53), 4659–4662.

- Fields, R.; Haszeldine, R. N.; Peter, D. Cyclopropane chemistry. Part I. Thermal isomerisation of gem-dichlorocyclopropanes to olefins. J. Chem. Soc. C, 1969, 165-171.

-

NIST. 1-Propene, 2,3-dichloro-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link] (accessed Jan 8, 2026).

- Holbrook, K. A.; Parry, K. A. W.; Robinson, P. J. The unimolecular gas-phase isomerization of this compound. Transactions of the Faraday Society, 1970, 66, 2340-2347.

-

University of Pennsylvania. Fact Sheet: Heating Reactions. Environmental Health and Radiation Safety. [Link] (accessed Jan 8, 2026).

-

NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link] (accessed Jan 8, 2026).

-

University of Rochester. Purification: Distillation at Reduced Pressures. Department of Chemistry. [Link] (accessed Jan 8, 2026).

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link] (accessed Jan 8, 2026).

- Houk, K. N.; et al. Computational Explorations of Vinylcyclopropane−Cyclopentene Rearrangements and Competing Diradical Stereoisomerizations. J. Org. Chem., 2000, 65 (24), 8043–8054.

Sources

- 1. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]

- 2. labproinc.com [labproinc.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592) [hmdb.ca]

- 4. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. Purification [chem.rochester.edu]

- 7. mdpi.com [mdpi.com]

- 8. ias.ac.in [ias.ac.in]

- 9. 2,3-Dichloropropene | C3H4Cl2 | CID 6565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Everything about Distillation Under Reduced Pressure [unacademy.com]

- 11. 1-Propene, 2,3-dichloro- [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Reactivity of 1,1-Dichlorocyclopropane with Nucleophiles

Abstract

1,1-Dichlorocyclopropane, a readily accessible gem-dihalocyclopropane, serves as a versatile and highly reactive building block in modern organic synthesis. Its inherent ring strain, combined with the electronic properties of the geminal chlorine atoms, dictates a rich and diverse reactivity profile when subjected to nucleophilic attack. This guide provides a comprehensive exploration of the core reaction pathways of this compound with a range of nucleophiles. We will delve into the mechanistic underpinnings of these transformations, from the well-established allene synthesis using organolithium reagents to direct ring-opening reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this strained-ring system, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework.

Introduction: The Unique Chemical Nature of this compound

Cyclopropanes substituted with two halogen atoms on the same carbon (gem-dihalocyclopropanes) are endowed with significant potential energy due to substantial angle and torsional strain, estimated to be over 100 kJ/mol[1]. This strain provides a powerful thermodynamic driving force for ring-opening reactions[1]. This compound, typically synthesized via the addition of dichlorocarbene to ethylene, is a prime example of this class[2][3].

The reactivity of the C-Cl bonds and the cyclopropane ring itself is profoundly influenced by the nature of the attacking nucleophile. Broadly, reactions can be categorized into two primary pathways:

-

Pathway A: Reaction at the Halogen Atom: Primarily observed with strong organometallic bases, leading to a halogen-metal exchange.

-

Pathway B: Reaction at a Carbon Atom: Involving direct nucleophilic attack on a ring carbon, resulting in substitution or ring-opening.

This guide will dissect these pathways, elucidating the factors that govern the reaction outcome and providing practical methodologies for their execution.

Allene Synthesis via Organolithium Reagents: A Mechanistic Deep Dive

The reaction of 1,1-dihalocyclopropanes with alkyllithium reagents is a cornerstone method for the synthesis of allenes, compounds featuring cumulative double bonds[2][4][5]. This transformation is not a simple substitution but a sophisticated sequence involving a transient carbene intermediate.

The Skattebøl Rearrangement Mechanism

The generally accepted mechanism proceeds through several distinct steps, a pathway supported by extensive research, including chemically induced dynamic nuclear polarization (CIDNP) studies[6].

-

Halogen-Metal Exchange: The reaction initiates with a halogen-lithium interconversion. Butyllithium, being significantly more reactive than methyllithium, readily exchanges with one of the chlorine atoms even at very low temperatures (-78 °C to -30 °C)[2][6]. This forms a highly unstable 1-lithio-1-chlorocyclopropane intermediate. Bromides are known to react more readily than chlorides in this step[2].

-

α-Elimination and Carbene Formation: The lithiated intermediate rapidly undergoes α-elimination of lithium chloride (LiCl) to generate a cyclopropylidene carbene.

-

Electrocyclic Ring-Opening: The highly strained and fleeting cyclopropylidene carbene spontaneously rearranges through an electrocyclic ring-opening process to yield the final allene product.

Caption: Mechanism of Allene Synthesis from this compound.

Causality Behind Experimental Choices

-

Low Temperature: The reaction is conducted at temperatures ranging from -30 to -78 °C to control the high reactivity of the alkyllithium reagent and to manage the stability of the lithiated intermediate, preventing unwanted side reactions[2].

-

Solvent: Anhydrous ether or pentane is crucial. Ethereal solvents like diethyl ether or THF stabilize the organolithium reagent and intermediates, while pentane can be used to create a slurry for easier stirring[2][7]. The absence of water is critical, as organolithium reagents are potent bases and will be quenched instantly[7].

-

Choice of Alkyllithium: Butyllithium is generally preferred over methyllithium for reacting with the less reactive dichloro analogs, as butyllithium is a stronger base and more effective in the initial halogen-metal exchange[2][8][9].

Experimental Protocol: Synthesis of Cyclohepta-1,2-diene (Illustrative)

This protocol is adapted from the general procedures described for allene synthesis from gem-dihalocyclopropanes[2].

-

Apparatus Setup: A 250 mL three-necked, round-bottomed flask is flame-dried under a stream of dry nitrogen and equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

-

Reagent Charging: The flask is charged with 1,1-dichloro-bicyclo[5.1.0]octane (0.1 mole) dissolved in 50 mL of anhydrous diethyl ether.

-

Cooling: The reaction mixture is cooled to -40 °C using a dry ice/acetone bath.

-

Reagent Addition: An ethereal solution of n-butyllithium (1.6 M in hexanes, 0.12 mole) is added dropwise via syringe through the septum over 30 minutes, ensuring the internal temperature does not exceed -30 °C.

-

Reaction: The mixture is stirred for an additional 30 minutes at -30 to -40 °C after the addition is complete.

-

Quenching: The reaction is carefully quenched by the slow addition of 50 mL of cold water.

-

Workup: The mixture is allowed to warm to room temperature. The ether layer is separated, and the aqueous phase is extracted twice with 25 mL portions of diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude allene can be purified by fractional distillation. The characteristic infrared absorption for the allene is expected in the 1950 cm⁻¹ region[2].

Nucleophilic Ring-Opening Reactions

While strong, non-nucleophilic bases react at the halogen, a variety of "softer" nucleophiles can attack the carbon skeleton, leading to ring-opening via an S_N2-type mechanism. These reactions are characteristic of electrophilic cyclopropanes, especially those activated by electron-withdrawing groups[1][10][11]. The gem-dichloro substitution on this compound provides sufficient activation for such pathways.

Reaction with Thiolates

Soft nucleophiles like thiolates are effective for opening the cyclopropane ring[12]. For instance, the reaction of 1,1-dichloro-2,2-di(p-chlorophenyl)ethane (a related structure) with sodium thiophenoxide in ethanol proceeds via a second-order process, suggesting a direct displacement mechanism[13].

Caption: General S_N2 ring-opening pathway with a thiolate nucleophile.

Solvolysis: Ring-Opening with Weak Nucleophiles

The solvolysis of gem-dihalocyclopropanes, for example in acetic acid or aqueous silver nitrate, involves a slow, rate-determining ionization of a C-Cl bond to form a cyclopropyl cation. This cation is unstable and rapidly undergoes a concerted, disrotatory electrocyclic ring-opening to form a stable allyl cation, which is then trapped by the solvent (nucleophile). The stereochemistry of the starting material can influence the reaction rate and product distribution[14].

| Nucleophile Class | Reagent Example | Primary Product Type | Dominant Mechanism | Reference |

| Organometallics | n-Butyllithium | Allene | Halogen-Metal Exchange, Carbene Rearrangement | [2][6] |

| Thiolates | Sodium Thiophenoxide | Ring-Opened Thioether | S_N2-type Ring Opening | [13] |

| Azides | Sodium Azide | Vinyl Azides / Ring-Opened Azides | S_N2-type Ring Opening | [1][12] |

| Alcohols/Water | Methanol, Water | Allylic Ethers/Alcohols | Solvolysis (S_N1-like), Electrocyclic Ring Opening | [14] |

Table 1: Summary of Reactions of this compound with Various Nucleophiles.

Workflow and Logic for Reaction Pathway Selection

Choosing the appropriate conditions to achieve a desired transformation with this compound is critical. The following decision-making workflow can guide experimental design.

Caption: Logical workflow for predicting reaction outcomes.

Conclusion and Future Outlook

This compound is a powerful synthetic intermediate whose reactivity is a nuanced interplay of ring strain and electronic effects. By carefully selecting the nucleophile and reaction conditions, chemists can steer the reaction towards distinct and valuable product classes, most notably allenes and functionalized ring-opened products. The principles outlined in this guide—from the carbene-mediated Skattebøl rearrangement to direct S_N2 ring-opening—provide a robust framework for both understanding and application. As the demand for complex molecular architectures in materials science and drug discovery continues to grow, the strategic use of strained-ring systems like this compound will undoubtedly remain a fertile ground for synthetic innovation.

References

-

Skattebøl, L. (1963). The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. Acta Chemica Scandinavica, 17, 1683-1693. [Link]

-

Organic Chemistry Portal. (n.d.). Allene synthesis by olefination or allenation. [Link]

-

Catalysis Science & Technology. (2021). Visible light promoted synthesis of allenes. RSC Publishing. [Link]

-

Ward, H. R., & Lawler, R. G. (1968). An Investigation of the Reaction between 1,1-Dichlorocyclopropanes and Alkyllithium Reagents Using Chemically Induced Dynamic Nuclear Polarization. Journal of the American Chemical Society, 90(26), 7359–7360. [Link]

-

PubMed Central (PMC), NIH. (2022). Radical transformations for allene synthesis. [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

-

Mayr, H., & Ofial, A. R. (2018). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 90(4), 673-690. [Link]

-

ResearchGate. (2019). Synthesis and Nucleophilic Ring-Opening of 1,1-Dicyanocyclopropanes: Accessing β-Aminocarbonyl Derivatives from Olefins. [Link]

-

Moore, W. R., & Ward, H. R. (1962). Steric effects in the solvolysis of cis- and trans-1,1-dichloro-2,3-dipropylcyclopropane. The Journal of Organic Chemistry, 27(12), 4179-4181. [Link]

-

ResearchGate. (1970). The reaction of 1,1-Dichloro-2,2-di(p-chlorophenyl)ethane (DDD) with sodium thiophenoxide in ethanol. [Link]

-

Chemistry LibreTexts. (2014). The Reaction Organolithium Compounds and Grignard Reagents with Electrophiles. [Link]

-

Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. [Link]

-

Myers, A. (n.d.). Organolithium Reagents. [Link]

-

PubMed Central (PMC), NIH. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

-

Organic & Biomolecular Chemistry. (2021). Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles. RSC Publishing. [Link]

-

ResearchGate. (2020). Proposed SN1-type nucleophilic ring opening of arylcyclopropanes. [Link]

Sources

- 1. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Visible light promoted synthesis of allenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Radical transformations for allene synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mt.com [mt.com]

- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Properties of 1,1-Dichlorocyclopropane

Abstract

This technical guide provides a comprehensive examination of the electronic properties of 1,1-dichlorocyclopropane, a molecule of significant interest in synthetic and mechanistic chemistry. As a strained three-membered ring bearing two geminal electronegative substituents, its structure presents a unique confluence of steric strain and electronic perturbation. This document moves beyond a cursory overview to deliver an in-depth analysis of the molecule's synthesis, molecular and electronic structure, and the profound influence of these properties on its chemical reactivity. We will explore the nuanced bonding arrangement through the lens of Walsh orbital theory, supported by experimental data from electron diffraction and spectroscopy, and insights from computational studies. Furthermore, this guide details key transformations, such as the unimolecular thermal rearrangement to 2,3-dichloropropene, and discusses the burgeoning relevance of the gem-dichlorocyclopropyl moiety in the design of bioactive molecules, making it a critical resource for researchers, scientists, and drug development professionals.

Introduction: A Nexus of Strain and Electronegativity

The cyclopropane ring, the smallest of the cycloalkanes, is characterized by significant ring strain (~27.5 kcal/mol) and a unique bonding structure often described by the Walsh model, which imparts it with partial π-character. This inherent reactivity makes cyclopropane derivatives versatile building blocks in organic synthesis. The introduction of geminal chlorine atoms at the C1 position to form this compound (CAS 2088-35-9) dramatically alters the electronic landscape of the parent ring. The potent inductive effect of the two chlorine atoms withdraws electron density from the strained carbocyclic framework, modulating its stability, geometry, and reactivity in ways that are crucial for synthetic design. Understanding these electronic underpinnings is paramount to predicting and controlling the molecule's behavior in chemical transformations and its potential utility as a pharmacophore or bioisostere in medicinal chemistry.[1][2]

Synthesis and Spectroscopic Characterization

The most prevalent and efficient synthesis of this compound and its derivatives involves the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to an alkene.[3] Dichlorocarbene is a highly reactive, electrophilic intermediate that is typically generated in situ from chloroform via α-elimination using a strong base. The causality behind this choice lies in the accessibility of chloroform as a precursor and the high reactivity of the resulting carbene, which readily attacks the electron-rich double bond of an alkene. To overcome the immiscibility of the aqueous base and the organic alkene/chloroform phase, phase-transfer catalysis is the method of choice, providing a self-validating system where the reaction proceeds efficiently at the interface of the two phases.[3][4]

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol is a representative procedure adapted from established methods for the dichlorocyclopropanation of olefins.

Materials and Reagents:

-

Alkene (e.g., Cyclohexene)

-

Chloroform (CHCl₃), reagent grade

-

Sodium Hydroxide (NaOH), 50% aqueous solution (w/w)

-

Benzyltriethylammonium chloride (TEBAC) or similar phase-transfer catalyst

-

Dichloromethane (DCM) or Toluene (solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis under an inert atmosphere

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, charge the alkene (1.0 equiv.), the phase-transfer catalyst (TEBAC, 0.05 equiv.), and the solvent (if necessary).

-

Carbene Generation: While vigorously stirring the organic phase, slowly add the 50% aqueous sodium hydroxide solution (5.0 equiv.) via the dropping funnel. A thick white emulsion will form.

-

Cycloaddition: Cool the mixture in an ice bath to 0-5 °C. Add chloroform (1.5 equiv.) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C. The exothermic nature of the reaction requires careful control; a runaway reaction can lead to carbene dimerization and side products.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by analyzing aliquots from the organic layer.

-

Workup: Upon completion, quench the reaction by adding deionized water. Separate the organic layer in a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield the pure this compound derivative.

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of 1,1-dichlorocyclopropanes.

Spectroscopic Data

The structure of this compound is readily confirmed by standard spectroscopic techniques. Due to the C₂ axis of symmetry passing through the C1 carbon, the four protons on the C2 and C3 carbons are chemically equivalent, leading to a characteristic single signal in the ¹H NMR spectrum.[1]

| Property | Value | Reference |

| Molecular Formula | C₃H₄Cl₂ | [5] |

| Molecular Weight | 110.97 g/mol | [5] |

| Boiling Point | 109.3 °C at 760 mmHg | N/A |

| Density | 1.34 g/cm³ | N/A |

| Dipole Moment | 1.58 D | [6] |

| ¹H NMR (ppm) | δ 1.47 (singlet, 4H) | N/A |

| ¹³C NMR (ppm) | δ 61.5 (C1), δ 23.0 (C2, C3) | N/A |

| Key IR Peaks (cm⁻¹) | ~3080 (C-H stretch), ~1040 (ring), ~750 (C-Cl) | N/A |

Molecular and Electronic Structure

The unique reactivity of this compound is a direct consequence of its molecular and electronic structure. The geometry is significantly distorted from that of an ideal alkane, and the electronic environment is heavily polarized by the chlorine atoms.

Geometric Parameters

Gaseous electron diffraction studies, combined with ab initio calculations, have provided a precise picture of the molecule's geometry.[7][8] A key finding is the asymmetry in the C-C bond lengths of the cyclopropane ring. The C2-C3 bond, opposite the site of substitution, is significantly longer than the two C1-C2 and C1-C3 bonds adjacent to it. This structural perturbation is a direct manifestation of the electronic effects of the chlorine substituents. The electronegative chlorine atoms withdraw electron density from the C1 carbon, which in turn draws density from the adjacent C1-C2 and C1-C3 bonds, shortening and strengthening them relative to the distal C2-C3 bond.[8]

| Parameter | Experimental Value (rg, Å or °) | Computational Value (Å or °) | Reference |

| r(C-Cl) | 1.759(2) | N/A | [7] |

| r(C-H) | 1.109(8) | N/A | [7] |

| 1.511(3) | N/A | [7] | |

| Δr(C-C) (rC2-C3 - rC1-C2) | 0.041(11) | 0.020 | [7] |

| ∠Cl-C-Cl | 112.6(2) | N/A | [7] |

| ∠H-C-H | 118.7(20) | Slightly smaller | [7] |

The Walsh Orbital Model and Electronic Perturbation

The bonding in cyclopropane is best described by the Walsh model, which utilizes sp² hybridized carbons for the C-H bonds and leaves three p-orbitals and three sp² orbitals directed towards the center of the ring to form the C-C bonds.[9] The combination of these orbitals results in a set of molecular orbitals (MOs), with the Highest Occupied Molecular Orbitals (HOMOs) being a degenerate pair of 'e'' symmetry MOs that possess significant electron density outside the ring, accounting for the ring's π-like character.[10][11]

In this compound, this electronic picture is perturbed:

-

Inductive Effect: The two highly electronegative chlorine atoms strongly withdraw electron density from the C1 carbon through the σ-framework. This effect lowers the energy of all the cyclopropane's bonding MOs, increasing the molecule's overall stability and ionization potential compared to unsubstituted cyclopropane.

-

Orbital Mixing: The p-orbitals of the chlorine atoms can, in principle, mix with the ring's MOs. However, the dominant effect is the presence of low-energy, antibonding sigma orbitals (σ) associated with the C-Cl bonds. These σ(C-Cl) orbitals become the Lowest Unoccupied Molecular Orbitals (LUMOs) of the molecule.

This electronic arrangement—a stabilized, electron-poor ring framework and low-lying σ*(C-Cl) LUMOs—dictates the molecule's reactivity. The lowered HOMO energy makes it less susceptible to electrophilic attack than a typical alkene, while the accessible LUMOs render the C1 carbon and the chlorine atoms susceptible to nucleophilic attack or reductive processes.

Visualization: Perturbed Walsh Orbitals

Caption: Perturbation of cyclopropane's frontier orbitals by gem-dichloro substitution.

Chemical Reactivity and Mechanistic Insights

The interplay between ring strain and electronic effects governs the chemical reactivity of this compound, making it a precursor for a variety of synthetically useful transformations.

Thermal Rearrangement to 2,3-Dichloropropene

One of the most characteristic reactions of this compound is its clean, first-order thermal isomerization in the gas phase to 2,3-dichloropropene at temperatures between 340-440 °C.[12]

Cl₂C(CH₂)₂ → CH₂(Cl)CH=CHCl

Kinetic studies confirm that the reaction is unimolecular and is unaffected by radical inhibitors, ruling out a free-radical chain mechanism. The high Arrhenius pre-exponential factor (log₁₀A ≈ 15.13) is consistent with a concerted process involving a tight transition state. The proposed mechanism does not involve a ring-opened biradical intermediate, which is common for other cyclopropane rearrangements. Instead, it is believed to proceed via a transition state involving the migration of a chlorine atom from C1 to C2, coupled with the cleavage of the C2-C3 bond.[12] This pathway is favored because it avoids the formation of a high-energy cyclopropyl cation and allows for a more synchronous redistribution of electrons.

Visualization: Thermal Isomerization Mechanism

Caption: Proposed mechanism for the thermal rearrangement of this compound.

Ring-Opening and Other Reactions

The strained ring of this compound can be opened under various conditions. While less reactive than many donor-acceptor cyclopropanes due to the lack of an electron-donating group, it can still participate in reactions initiated by Lewis acids, strong nucleophiles, or reductive metals. These reactions often lead to substituted propenes or allenes, making gem-dichlorocyclopropanes valuable three-carbon building blocks in complex organic synthesis.

Applications in Medicinal Chemistry and Drug Development

The precise steric and electronic properties of the cyclopropane ring have made it a valuable motif in drug design. It is often used as a conformationally restricted bioisostere for other common groups, such as double bonds or gem-dimethyl groups.[13] The gem-dichlorocyclopropyl group, specifically, offers a unique combination of features:

-

Lipophilicity and Polarity: It increases lipophilicity compared to a simple cyclopropane, which can enhance membrane permeability.

-

Metabolic Stability: The C-Cl bonds and the cyclopropane ring itself are generally robust to metabolic degradation.

-

Conformational Constraint: Like the parent ring, it locks the attached scaffold into a specific conformation, which can improve binding affinity to a biological target.

-

Dipole Moment: The significant dipole moment can influence long-range interactions with a protein binding site.

A series of gem-dichlorocyclopropyl analogs of stilbene congeners were synthesized and shown to displace [³H]estradiol from the rat uterine cytosol receptor, demonstrating their ability to interact with biologically relevant targets and highlighting the potential of this moiety in designing receptor ligands.[14] The incorporation of this group into novel molecular scaffolds is an active area of research for developing new therapeutic agents, including potential anticancer compounds.[13]

Conclusion

This compound is a molecule defined by the electronic consequences of placing two strongly electron-withdrawing atoms onto a highly strained carbocyclic ring. This unique structural arrangement leads to a non-uniform distribution of bond lengths, a lowered HOMO energy, and the introduction of low-lying σ*(C-Cl) antibonding orbitals that function as the LUMO. These fundamental electronic properties provide a clear and predictive framework for understanding its chemical behavior, from its characteristic thermal rearrangement to its potential as a valuable and tunable pharmacophore in drug discovery. For the medicinal or synthetic chemist, a firm grasp of these principles is essential for harnessing the full potential of this versatile building block.

References

-

Hagen, K., & Hedberg, K. (1982). The molecular structure of 1,1‐dichlorocyclopropane by gaseous electron diffraction using rotational constants as constraints and by ab initio gradient computation. The Journal of Chemical Physics, 77(11), 5452-5461. [Link]

-

Durig, J. R., & Hedberg, K. (1982). The molecular structure of 1, 1-dichlorocyclopropane by gaseous electron diffraction using rotational constants as constraints a. AIP Publishing. [Link]

- Google Patents. (1968). Preparation of 1, 1-dichlorocyclopropane compounds. US3375286A.

-

Holbrook, K. A., & Parry, K. A. (1970). Kinetics of the reactions of cyclopropane derivatives. Part I. The gas-phase unimolecular thermal isomerisation of this compound. Journal of the Chemical Society B: Physical Organic, 1019-1022. [Link]

-

Berger, D. J. (1997). Derivation of Walsh Cyclopropane Molecular Orbitals. [Link]

-

Berger, D. J. (1997). Background of Walsh Cyclopropane Molecular Orbitals. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74970, this compound. PubChem. [Link]

-

Paton, R. S. (2012). Application of Bioisosteres in Drug Design. [Link]

-

Li, J. T., et al. (2003). A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. E-Journal of Chemistry, 1(1), 1-4. [Link]

-

Growing Science. (2023). Predictive study, using density functional theory and time dependent functional theory, on the struct. Current Chemistry Letters. [Link]

-

Stobaugh, J. F., Magarian, R. A., & Pento, J. T. (1982). Synthesis and Biological Evaluation of Gem-Dichlorocyclopropyl and Cyclopropyl Analogs of Stilbene Congeners as Potential Antiestrogens. Journal of Pharmaceutical Sciences, 71(10), 1126-1129. [Link]

-

N/A. (n.d.). Thermal Rearrangements of Cyclopropanes and Cyclobutanes. [Link]

-

Berger, D. J. (1997). Walsh Cyclopropane Molecular Orbitals. [Link]

-

Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube. [Link]

-

Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery. [Link]

-

N/A. (2024). The role of bioisosterism in modern drug design: Current applications and challenges. IP Innovative Publication. [Link]

-

ResearchGate. (2021). Selected natural products (first row) and synthetic bioactive molecules.... [Link]

-

N/A. (2017). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert Opinion on Drug Discovery. [Link]

-

N/A. (2023). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. [Link]

-

Scribd. (n.d.). Derivation of Walsh Cyclopropane Molecular Orbitals. [Link]

-

MDPI. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

Ismail, H. (2023). DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis. YouTube. [Link]

-

MDPI. (2023). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

ResearchGate. (n.d.). DFT calculated representations of HOMO, LUMO, LUMO+1 for (1). [Link]

-

MDPI. (n.d.). Special Issue : Design and Synthesis of Bioactive Organic Molecules. [Link]

-

Stenutz, R. (n.d.). This compound. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cyclopropane, 1,1-dichloro- | C3H4Cl2 | CID 74970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 10. Derivation of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 11. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 12. Kinetics of the reactions of cyclopropane derivatives. Part I. The gas-phase unimolecular thermal isomerisation of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of gem-dichlorocyclopropyl and cyclopropyl analogs of stilbene congeners as potential antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

1,1-Dichlorocyclopropane ring strain energy calculation

An In-depth Technical Guide for the Determination of 1,1-Dichlorocyclopropane Ring Strain Energy

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane motif is a cornerstone in medicinal chemistry, valued for the unique conformational constraints and electronic properties it imparts to bioactive molecules.[1] The inherent ring strain energy (RSE) of the cyclopropane ring, approximately 27.5 kcal/mol, is a primary driver of its chemical reactivity and utility as a synthetic building block.[1][2][3] Substitution on the ring, particularly with bulky and electronegative groups like halogens, can significantly modulate this strain, thereby altering the molecule's stability, reactivity, and pharmacological profile. This technical guide provides a comprehensive framework for the determination of the ring strain energy of this compound, a common substituted cyclopropane. We present both field-proven experimental and robust computational methodologies, offering detailed, step-by-step protocols designed for practical application in a research setting. This document is structured to serve as a self-validating guide, grounding all claims and protocols in authoritative sources and providing the causal logic behind methodological choices.

The Concept of Ring Strain in Substituted Cyclopropanes

Ring strain is the excess potential energy within a cyclic molecule due to its geometry being forced to deviate from the ideal, strain-free state.[4][5] In cyclopropane, this energy is primarily a combination of two factors:

-

Angle Strain: The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This orbital misalignment weakens the C-C bonds.[2][6][7]

-

Torsional Strain: The C-H bonds on adjacent carbon atoms are fully eclipsed, leading to repulsive steric interactions.[2][6]

The introduction of geminal dichloro-substituents at the C1 position introduces additional complexity. The bulky chlorine atoms can increase steric interactions, and their electronegativity alters the electronic structure and bond lengths of the ring, collectively influencing the total ring strain. Quantifying this change is crucial for predicting the molecule's behavior in chemical reactions and biological systems.

Experimental Determination via Combustion Calorimetry

The classical and most direct experimental method for determining ring strain relies on measuring the molecule's heat of formation (ΔH°f). The ring strain energy is defined as the difference between the experimentally measured ΔH°f and a theoretical ΔH°f for a hypothetical, strain-free analogue of the molecule.[4][8]

Principle of Operation

The experimental heat of formation is typically derived from the heat of combustion (ΔH°c), measured using bomb calorimetry. The process involves:

-

Combusting a precise mass of the substance (this compound) in a high-pressure oxygen environment within a calorimeter.

-

Measuring the temperature change of the surrounding medium (usually water) to calculate the heat released.

-

Using Hess's Law and the known heats of formation of the combustion products (CO₂, H₂O, and HCl) to calculate the standard enthalpy of formation of the compound.

The strain-free enthalpy of formation is calculated using Benson's Group Increment Theory, which assigns specific enthalpy values to atomic groups based on their bonding environment, derived from a large dataset of strain-free acyclic molecules.[9]

Ring Strain Energy (RSE) = ΔH°f (experimental) - ΔH°f (strain-free group increments)

Experimental Data for this compound

The National Institute of Standards and Technology (NIST) Chemistry WebBook provides curated thermochemical data. For liquid this compound, the key experimental value is:

| Property | Value | Source |

| ΔH°f (liquid) | -85.8 ± 2.1 kJ/mol (-20.5 ± 0.5 kcal/mol) | Kolesov, V.P., et al., 1970[10][11] |

| ΔH°c (liquid) | -1487.8 ± 2.1 kJ/mol (-355.6 ± 0.5 kcal/mol) | Kolesov, V.P., et al., 1970[10][11] |

Note: For direct comparison with computational results, the gas-phase enthalpy of formation is preferred. This requires the enthalpy of vaporization (ΔH°vap), for which a reliable experimental value is not consistently available.

Computational Determination via Homodesmotic Reactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, accurate, and resource-efficient alternative for calculating RSE.[12][13] The most robust method involves the use of theoretical reactions, known as homodesmotic reactions, which are designed to cancel out systematic errors inherent in computational models.[14][15][16]

The Logic of Homodesmotic Reactions

A homodesmotic reaction is a hypothetical reaction where the number of atoms of each element, the number of bonds of each type (e.g., C-C, C-H, C-Cl), and the number of carbon atoms in each state of hybridization with a specific number of attached hydrogens are conserved on both the reactant and product sides.[15][17] By ensuring such a strict balance, the enthalpy change of the reaction (ΔH_rxn) isolates the energy component of interest—in this case, the ring strain—while other energetic contributions (like standard bond energies) are effectively canceled out. The calculated ΔH_rxn is a direct measure of the RSE.[14][16]

For this compound, a properly balanced homodesmotic reaction is:

c-C₃H₄Cl₂ + 2 CH₃-CH₃ → CH₃-CCl₂-CH₃ + CH₃-CH₂-CH₂-CH₃

The calculated enthalpy of this reaction directly corresponds to the ring strain energy of this compound.

Caption: Homodesmotic reaction for calculating RSE.

Self-Validating Computational Protocol

This protocol outlines the steps using Density Functional Theory (DFT), a widely accepted method for its balance of accuracy and computational cost.

Caption: A self-validating DFT workflow for RSE.

Step-by-Step Methodology:

-

Molecular Structure Generation:

-

Using a molecular modeling program (e.g., Avogadro, GaussView), construct the 3D structures for all four molecules in the homodesmotic reaction: this compound, ethane, 2,2-dichloropropane, and n-butane.

-

-

Geometry Optimization:

-

Causality: This step finds the lowest energy conformation (the most stable structure) for each molecule on the potential energy surface. An inaccurate geometry will lead to an inaccurate energy and a flawed final result.

-

Protocol: Submit each structure for geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA). A common and reliable level of theory for this task is B3LYP/6-31G(d,p).[12]

-

-

Frequency Calculation & Verification (Self-Validation):

-

Causality: This is a critical validation step. A true energy minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure. The calculation must be redone if this occurs.

-

Protocol: Perform a frequency calculation on each of the optimized geometries from Step 2 at the same level of theory. Confirm that the output lists zero imaginary frequencies. This calculation also provides the Zero-Point Vibrational Energy (ZPVE), which is a necessary quantum mechanical correction to the total energy.

-

-

Energy Extraction:

-

From the frequency calculation output file for each molecule, extract two values:

-

The final electronic energy (often labeled SCF Done, E(RB3LYP), or similar).

-

The Zero-Point Vibrational Energy (ZPVE).

-

-

Calculate the total energy at 0 Kelvin: E₀ = E_electronic + ZPVE .

-

-

Ring Strain Energy Calculation:

-

Apply the energies obtained in Step 4 to the homodesmotic reaction equation: RSE = [E₀(c-C₃H₄Cl₂) + 2 * E₀(ethane)] - [E₀(CH₃-CCl₂-CH₃) + E₀(CH₃-CH₂-CH₂-CH₃)]

-

Convert the final energy from Hartrees (the standard output unit) to a more conventional unit like kcal/mol (1 Hartree = 627.509 kcal/mol).

-

Summary of Findings and Comparative Analysis

The table below compares the known RSE of the parent cyclopropane with the expected outcome for this compound based on the described methodologies.

| Compound | Method | Key Parameter / Value | Ring Strain Energy (kcal/mol) |

| Cyclopropane (C₃H₆) | Experimental | ΔH°f (gas) = +12.7 kcal/mol | ~27.5[1][3] |

| Cyclopropane (C₃H₆) | Computational (Typical) | ΔH_rxn for c-C₃H₆ + 3CH₃CH₃ → 3CH₃CH₂CH₃ | ~27-28[6][9] |

| This compound | Experimental | ΔH°f (liquid) = -20.5 kcal/mol[10][11] | Requires group increments |

| This compound | Computational (DFT) | ΔH_rxn for c-C₃H₄Cl₂ + 2CH₃CH₃ → CH₃CCl₂CH₃ + C₄H₁₀ | To be calculated |

Discussion: The substitution of two hydrogen atoms with two chlorine atoms on the same carbon is expected to increase the ring strain relative to the parent cyclopropane. This is due to a combination of factors including Thorpe-Ingold effects that can compress the internal ring angles and potential steric repulsion between the chlorine atoms and the adjacent methylene groups. The computational protocol described above provides a robust and reliable means to quantify this increase in strain energy, offering critical insights for synthetic planning and molecular design.

References

-

Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. [Link]

-

Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [Link]

-

How to calculate ring strain energy? Chemistry Stack Exchange. [Link]

-

Stability of Cycloalkanes: Ring Strain. Organic Chemistry - OpenStax. [Link]

-

The group equivalent reaction: An improved method for determining ring strain energy. ScienceDirect. [Link]

-

Experimental determination of ring strain energy. Chemistry Stack Exchange. [Link]

-

Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. JACS Au. [Link]

-

Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. National Institutes of Health (NIH). [Link]

-

Cyclopropane, 1,1-dichloro-. NIST Chemistry WebBook. [Link]

-

Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]

-

Conventional strain energy estimates for cyclopropane... ResearchGate. [Link]

-

Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies. ResearchGate. [Link]

-

Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

-

Strain in Cycloalkane Rings. Chemistry LibreTexts. [Link]

-

Chemical Properties of Cyclopropane, 1,1-dichloro- (CAS 2088-35-9). Cheméo. [Link]

-

Cyclopropane, 1,1-dichloro-. NIST Chemistry WebBook. [Link]

-

A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. MDPI. [Link]

-

Predicting Trends in Ring Strain of Cycloalkanes. Q-Chem. [Link]

-

Comparing Models for Measuring Ring Strain of Common Cycloalkanes. The Journal of the South Carolina Academy of Science. [Link]

-

CYCLOPROPANE RING STRAIN. University of Wisconsin-Platteville. [Link]

-

Cyclopropane, 1,1-dichloro-. NIST Chemistry WebBook. [Link]

-

Beyond Strain Release: Delocalization-Enabled Organic Reactivity. National Institutes of Health (NIH). [Link]

-

Highly Nitrated Cyclopropanes as New High Energy Materials: DFT Calculations on the Properties of C3H6−n(NO2)n (n = 3–6). EngagedScholarship@CSU. [Link]

-

Determination of the C–C Bond Strength of Substituted Cyclopropanes and Cyclobutanes using Bomb Calorimetry. Royal Society of Chemistry. [Link]

-

DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. American Chemical Society. [Link]

-

The Thermal Decomposition of this compound. Scribd. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Cyclopropane, 1,1-dichloro- [webbook.nist.gov]

- 11. Cyclopropane, 1,1-dichloro- [webbook.nist.gov]

- 12. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 13. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers - American Chemical Society [acs.digitellinc.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 1,1-Dichlorocyclopropane by Nuclear Magnetic Resonance (NMR)

Abstract: This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1,1-dichlorocyclopropane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of ¹H and ¹³C NMR for the unambiguous structural elucidation of this key chemical entity. We will explore the theoretical underpinnings of its unique spectral features, provide detailed experimental protocols, and present field-proven insights to ensure accurate and reproducible results.

Introduction: The Significance of this compound

This compound is a geminal dihalocyclopropane, a class of compounds that serve as versatile synthetic intermediates in organic chemistry. Their utility stems from the inherent ring strain of the cyclopropyl group and the reactivity imparted by the halogen atoms, making them valuable precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Accurate structural verification of this compound and its derivatives is paramount for ensuring reaction success and purity of downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose, offering detailed information about the molecular structure, connectivity, and stereochemistry. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its characterization.

Foundational Principles: Understanding the Cyclopropane Ring in NMR

The cyclopropane ring possesses a unique electronic structure that significantly influences its NMR spectrum. The carbon-carbon bonds are composed of sp⁵-hybridized orbitals, resulting in "bent bonds" that exhibit partial π-character. This creates a distinct magnetic environment, characterized by:

-

Anisotropic Effects: The circulation of electrons within the ring generates a local magnetic field. This field shields the cyclopropyl protons, causing them to resonate at an unusually high field (low ppm value) compared to protons in acyclic alkanes.

-

Distinct Coupling Constants: The rigid, strained geometry of the ring fixes the dihedral angles between protons, leading to characteristic spin-spin coupling constants (J-values) that are invaluable for stereochemical assignments.

In this compound, these intrinsic properties are further modulated by the strong electron-withdrawing effect of the two chlorine atoms attached to the same carbon (a geminal arrangement).

Experimental Protocol: Acquiring a High-Quality NMR Spectrum

The validity of any spectral interpretation rests upon the quality of the acquired data. The following protocol outlines a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Analyte & Solvent Selection: Weigh approximately 15-25 mg of this compound directly into a clean, dry NMR tube.

-

Solvent & Standard: Add approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃). CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and for its single, well-characterized residual solvent peak. Ensure the solvent contains an internal standard, most commonly tetramethylsilane (TMS, 0.03% v/v), which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[1]

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the formation of a homogeneous solution. If necessary, use a vortex mixer for a few seconds.

-

Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter before inserting it into the spectrometer.

NMR Spectrometer Setup & Acquisition

The following diagram illustrates the generalized workflow for NMR data acquisition and analysis.

Caption: General workflow for NMR sample analysis.

-